molecular formula C17H15N3O3S B2542234 N-(6-isopropylbenzo[d]thiazol-2-yl)-4-nitrobenzamide CAS No. 892853-76-8

N-(6-isopropylbenzo[d]thiazol-2-yl)-4-nitrobenzamide

Cat. No.: B2542234
CAS No.: 892853-76-8
M. Wt: 341.39
InChI Key: SCUQUBXYNZSCTM-UHFFFAOYSA-N
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Description

“N-(6-isopropylbenzo[d]thiazol-2-yl)-4-nitrobenzamide” is a compound that contains a benzothiazole ring, which is a system containing a benzene ring fused to a thiazole ring . It also has an isopropyl group attached to the benzothiazole ring, a nitro group, and a benzamide group. Benzothiazoles are known for their diverse biological activities .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, benzothiazole derivatives can be synthesized through various methods, including C-C coupling methodology in the presence of a palladium catalyst .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, an isopropyl group, a nitro group, and a benzamide group. The exact structure would need to be confirmed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Benzothiazole derivatives have been found to exhibit various biological activities, including antioxidant, antibacterial, and urease inhibition activities . The specific reactions that “this compound” would undergo would depend on the conditions and reagents present.

Scientific Research Applications

Antimicrobial and Antiviral Applications

Nitazoxanide, a related compound, has been widely used for a variety of infectious conditions, demonstrating significant antiprotozoal, anthelmintic, and antiviral activities against various types of Gram-positive and Gram-negative bacteria, parasites, and certain viruses. It interferes with the pyruvate-ferredoxin oxidoreductase (PFOR) enzyme, crucial in anaerobic energy metabolism, indicating its potential in treating microbial infections and viral diseases, including coronavirus symptoms (Bharti et al., 2021).

Degradation and Stability Studies

The stability of nitisinone, another compound sharing a nitro group, was analyzed under various conditions to understand its degradation pathways. This research contributes to a better understanding of the risks and benefits of medical applications of nitro-containing compounds (Barchańska et al., 2019).

Pharmacological Enhancements through Conjugation

Research on spin-labeled biologically active natural compounds has shown that introducing a nitroxyl fragment into a molecule can enhance biological activity, reduce general toxicity, or increase selective cytotoxicity. This suggests the potential of creating new pharmacological agents by conjugating nitroxyl radicals with various natural compounds (Grigor’ev et al., 2014).

Detoxification Mechanisms

Flavin-containing reductase has been found to play a key role in the detoxification of nitrobenzodiazepines (NBDZs), turning them into less harmful metabolites. This discovery is crucial for developing more effective nitroreductases that may be applied in detoxification processes, showing the importance of understanding the biochemical interactions of nitro-containing compounds (LinWu et al., 2010).

Environmental Impact and Biodegradation

Nitrous oxide (N2O) emissions from aquaculture, which can be linked to the microbial degradation of nitro-containing compounds, highlight the environmental impact of these chemicals. Understanding the mechanisms of N2O formation and identifying strategies to minimize emissions are critical for sustainable practices (Hu et al., 2012).

Future Directions

Future research could involve synthesizing “N-(6-isopropylbenzo[d]thiazol-2-yl)-4-nitrobenzamide” and studying its properties and biological activities. Given the known activities of similar compounds, it could be of interest in medicinal chemistry .

Properties

IUPAC Name

4-nitro-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-10(2)12-5-8-14-15(9-12)24-17(18-14)19-16(21)11-3-6-13(7-4-11)20(22)23/h3-10H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUQUBXYNZSCTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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